molecular formula C23H19N5O5S B3938703 4-ethoxy-N-{[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-3-nitrobenzamide

4-ethoxy-N-{[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-3-nitrobenzamide

Cat. No.: B3938703
M. Wt: 477.5 g/mol
InChI Key: AVBQTBHDYCCZQT-UHFFFAOYSA-N
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Description

4-ethoxy-N-{[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-3-nitrobenzamide is a complex organic compound with a molecular formula of C22H19N3O3. It is known for its unique structure, which includes an oxazolo[4,5-b]pyridine moiety, making it a subject of interest in various fields of scientific research .

Preparation Methods

The synthesis of 4-ethoxy-N-{[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-3-nitrobenzamide typically involves multiple steps. One common method includes the following steps:

Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

4-ethoxy-N-{[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-3-nitrobenzamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethoxy-N-{[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-3-nitrobenzamide involves its interaction with specific molecular targets. The oxazolo[4,5-b]pyridine moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to inhibition or activation of specific pathways, depending on the target .

Comparison with Similar Compounds

Similar compounds include other oxazolo[4,5-b]pyridine derivatives, such as:

The uniqueness of 4-ethoxy-N-{[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-3-nitrobenzamide lies in its specific substitution pattern and the presence of the nitrobenzamide moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-ethoxy-N-[[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O5S/c1-3-32-18-9-8-14(12-17(18)28(30)31)21(29)27-23(34)25-16-11-15(7-6-13(16)2)22-26-20-19(33-22)5-4-10-24-20/h4-12H,3H2,1-2H3,(H2,25,27,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVBQTBHDYCCZQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-ethoxy-N-{[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-3-nitrobenzamide
Reactant of Route 2
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4-ethoxy-N-{[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-3-nitrobenzamide
Reactant of Route 3
Reactant of Route 3
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4-ethoxy-N-{[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-3-nitrobenzamide
Reactant of Route 4
4-ethoxy-N-{[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-3-nitrobenzamide
Reactant of Route 5
Reactant of Route 5
4-ethoxy-N-{[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-3-nitrobenzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-ethoxy-N-{[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-3-nitrobenzamide

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